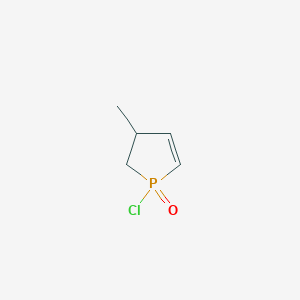
1-Chloro-3-methyl-2,3-dihydro-1H-1lambda~5~-phosphol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-methyl-2,3-dihydro-1H-1lambda~5~-phosphol-1-one is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a chlorine atom, a methyl group, and a cyclic structure
Preparation Methods
The synthesis of 1-Chloro-3-methyl-2,3-dihydro-1H-1lambda~5~-phosphol-1-one typically involves the reaction of phosphorus trichloride with a suitable precursor under controlled conditions. One common method involves the use of a methyl-substituted cyclohexanone as the starting material, which undergoes chlorination and subsequent cyclization to form the desired compound. Industrial production methods may involve large-scale chlorination reactions using specialized equipment to ensure safety and efficiency.
Chemical Reactions Analysis
1-Chloro-3-methyl-2,3-dihydro-1H-1lambda~5~-phosphol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other phosphorus-containing compounds.
Reduction: Reduction reactions can convert the compound into phosphines or other reduced phosphorus species.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols, to form a variety of derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or methanol. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Chloro-3-methyl-2,3-dihydro-1H-1lambda~5~-phosphol-1-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 1-Chloro-3-methyl-2,3-dihydro-1H-1lambda~5~-phosphol-1-one involves its interaction with molecular targets through its phosphorus atom. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. Pathways involved in its action include the inhibition of enzymes and disruption of cellular processes, depending on the specific derivative and application.
Comparison with Similar Compounds
1-Chloro-3-methyl-2,3-dihydro-1H-1lambda~5~-phosphol-1-one can be compared with other organophosphorus compounds, such as:
Phosphine oxides: These compounds have similar phosphorus-oxygen bonds but differ in their oxidation state and reactivity.
Phosphonates: These compounds contain phosphorus-carbon bonds and are used in different applications, such as herbicides and flame retardants.
Phosphines: These compounds have phosphorus-hydrogen bonds and are commonly used as ligands in catalysis. The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for specialized applications in research and industry.
Properties
CAS No. |
63525-57-5 |
|---|---|
Molecular Formula |
C5H8ClOP |
Molecular Weight |
150.54 g/mol |
IUPAC Name |
1-chloro-3-methyl-2,3-dihydro-1λ5-phosphole 1-oxide |
InChI |
InChI=1S/C5H8ClOP/c1-5-2-3-8(6,7)4-5/h2-3,5H,4H2,1H3 |
InChI Key |
LEXFWACSKCKBHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CP(=O)(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


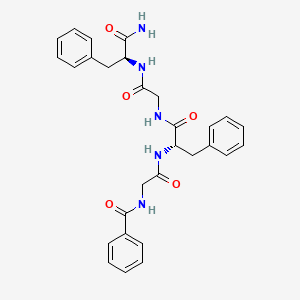
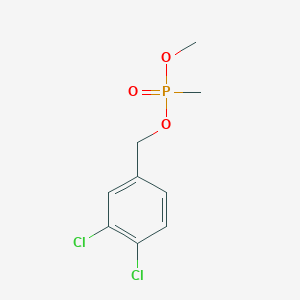
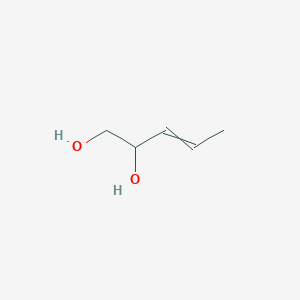
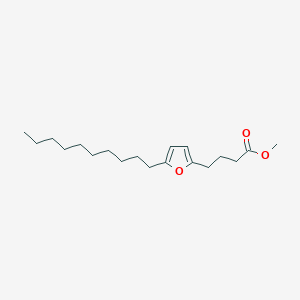
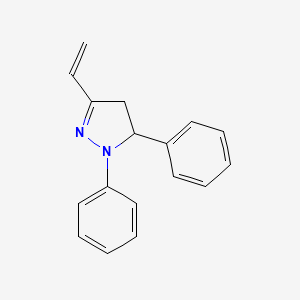
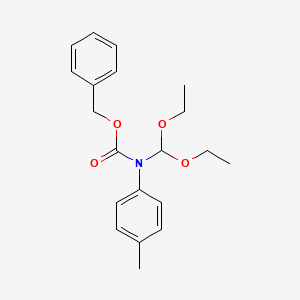
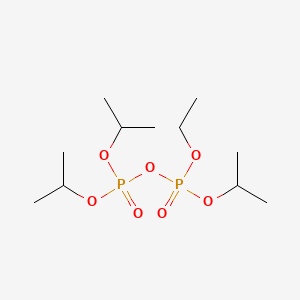

![5-[2-(5-Methylfuran-2-yl)ethenyl]furan-2-carbaldehyde](/img/structure/B14497314.png)

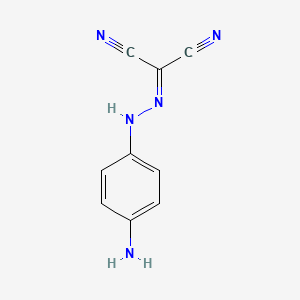
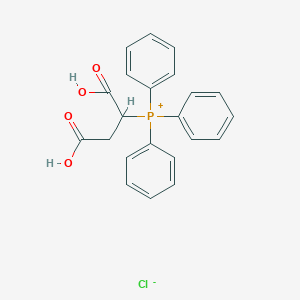
![Tetraethyl [(morpholin-4-yl)methyl]imidodiphosphate](/img/structure/B14497347.png)
![1-(1-Fluoroethenyl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane](/img/structure/B14497348.png)
